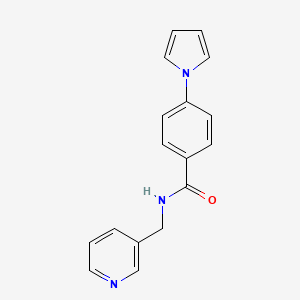

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.:

Cat. No.: VC14972067

Molecular Formula: C17H15N3O

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3O |

|---|---|

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide |

| Standard InChI | InChI=1S/C17H15N3O/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)20-10-1-2-11-20/h1-12H,13H2,(H,19,21) |

| Standard InChI Key | MCFUNRBNGTWXAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |

Introduction

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound characterized by its pyridine, pyrrole, and benzamide functional groups. This compound belongs to the class of heterocyclic amides, which are often studied for their potential applications in pharmaceuticals, materials science, and catalysis. The structure features a benzamide backbone substituted with a pyridine ring at the nitrogen atom and a pyrrole group at the para position of the benzene ring.

Synthesis Pathways

The synthesis of N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multistep reactions:

-

Preparation of Benzoyl Chloride Derivative: The starting material, 4-(1H-pyrrol-1-yl)benzoic acid, is converted into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

-

Amide Formation: The acid chloride is reacted with 3-pyridinemethanamine in the presence of a base (e.g., triethylamine) to yield the target compound.

-

Purification: The product is purified using recrystallization or chromatographic techniques.

Potential Applications

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide has been explored for various applications:

-

Pharmaceutical Development: The compound’s heterocyclic components suggest potential activity as an inhibitor for enzymes or receptors involved in diseases like cancer or neurodegenerative disorders.

-

Material Science: Its conjugated structure may be useful in designing organic semiconductors or light-emitting diodes.

Research Findings and Data

Preliminary data on structurally similar compounds suggest that N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide might exhibit moderate lipophilicity (LogP ~2.5), which is favorable for cell membrane permeability.

Table 2: Comparative Activity of Benzamide Derivatives

| Compound | Activity | Target Pathway |

|---|---|---|

| N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)] | Kinase Inhibitor | SGK Pathway |

| Substituted Benzamides | Anti-inflammatory | COX Enzymes |

| Pyridine-Benzamides | Antifungal | Fungal Enzymes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume